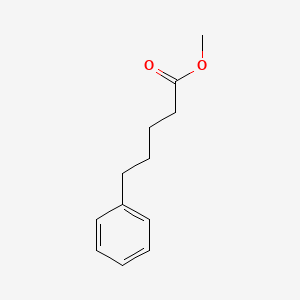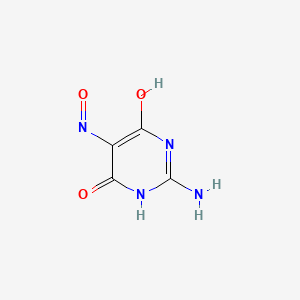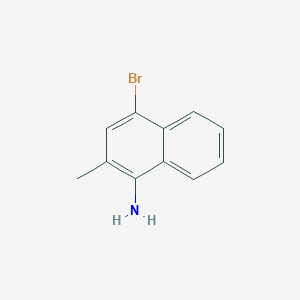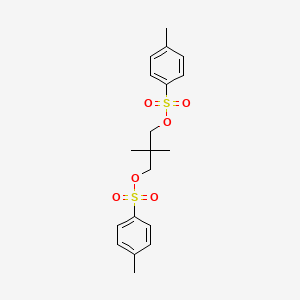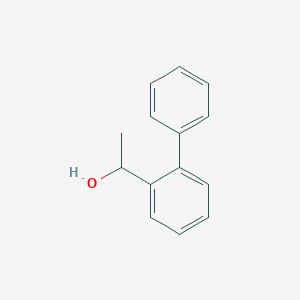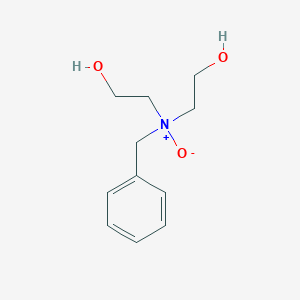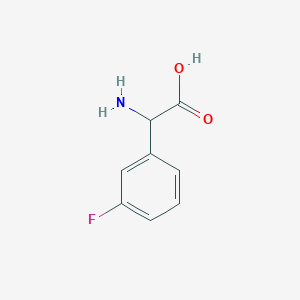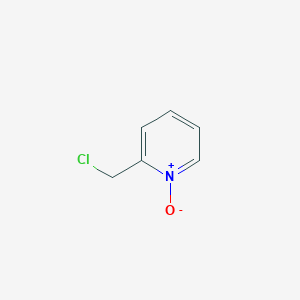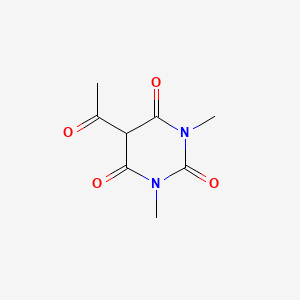
5-乙酰基-1,3-二甲基巴比妥酸
描述
Synthesis Analysis
The synthesis of 5-Acetyl-1,3-dimethylbarbituric Acid derivatives involves various chemical reactions, highlighting the compound's versatility. For instance, the synthesis of 1,3-dimethyl-5-bis(thiomethyl)methylenebarbituric acid from 1,3-dimethylbarbituric acid showcases a method of introducing functional groups into the barbituric acid framework, enhancing its reactivity and potential for further chemical modifications (Sweidan et al., 2009). Moreover, the enantioselective palladium-catalyzed allylation of 1,5-dimethylbarbituric acid underscores the compound's capacity for asymmetric synthesis, a critical aspect in the creation of optically active pharmaceuticals (Brunner et al., 1998).
Molecular Structure Analysis
The molecular structure of 5-Acetyl-1,3-dimethylbarbituric Acid derivatives is characterized by various weak interactions, which are crucial for understanding the compound's chemical behavior. Studies on thiosemicarbazones derived from 5-acetylbarbituric acid have provided detailed insights into the molecular geometry and supramolecular architecture through X-ray crystallography and spectroscopic methods, facilitating a deeper understanding of the compound's structural properties (Castiñeiras et al., 2021).
Chemical Reactions and Properties
5-Acetyl-1,3-dimethylbarbituric Acid undergoes various chemical reactions, underscoring its utility in synthetic chemistry. The compound's ability to form stable complexes and participate in reactions underpins its use in creating diverse chemical structures. For example, its reactions with nucleophiles in electrochemical studies indicate its potential in the synthesis of novel organic compounds, serving as a precursor for the electro-organic synthesis of new spiropyrimidine derivatives (Nematollahi & Goodarzi, 2001).
Physical Properties Analysis
The physical properties of 5-Acetyl-1,3-dimethylbarbituric Acid, such as melting point, solubility, and crystalline structure, are essential for its application in material science and chemical synthesis. These properties are influenced by the compound's molecular structure and the nature of its substituents. An experimental and computational thermochemical study on 5,5-dimethylbarbituric acid provided valuable data on its enthalpy of formation and sublimation, which are crucial for understanding its stability and reactivity (Roux et al., 2010).
Chemical Properties Analysis
The chemical properties of 5-Acetyl-1,3-dimethylbarbituric Acid, including its reactivity, acid-base behavior, and interaction with various reagents, are critical for its application in synthesis and industrial processes. Its behavior as an active methylene reagent useful for condensation reactions highlights its utility in preparing synthetic intermediates, especially heterocycles (Argintaru, 2011). Moreover, the compound's ability to undergo oxidation and participate in the formation of unsymmetrical disulfides showcases its versatility in organic synthesis (Tanaka, Chen, & Yoneda, 1987).
科学研究应用
Organic Synthesis
1,3-Dimethylbarbituric acid, a derivative of 5-Acetyl-1,3-dimethylbarbituric Acid, is a six-membered nitrogen heterocyclic compound which is considered as a high-impact building unit in various organic syntheses leading to the formation of a variety of heterocycles . It possesses an active methylene group (C 5 H 2) flanked by two carbonyl groups, which can be involved in a number of organic reactions .
Medicinal Chemistry
Various barbiturates are well-known in pharmaceutical and medicinal chemistry as anxiolytic and anticonvulsants agents and could be employed to induce anesthesia in surgery procedures . In addition, they could be used as dyes in the pigment industry . Further, new derivatives of 1,3-dimethylbarbituric acid have been prepared and found to show a broad spectrum of biological applications as sedative, hypnotic, anticancer, and antimicrobial agents . These derivatives were obtained by incorporating new groups at the 5-position, but the pyrimidine ring was retained without modification .
Bioorthogonal Chemistry
New bioorthogonal cycloaddition of 5-arylidene derivatives of 1,3-dimethylbarbituric acid as 1-oxa-1,3-butadienes and vinyl thioether as a dienophile has been applied to imaging inside living cells . The reaction is high yielding, selective, and fast in aqueous media . The proposed 1-oxa-1,3-butadiene derivative conjugated to a FITC fluorochrome selectively and rapidly labels the cancer cells pretreated with the dienophile-taxol .
Molecular Docking and Dynamics Simulation
New 1,3-Dimethyl-5-methylidenebarbituric Acid derivatives have been synthesized and studied using molecular docking and dynamics simulation . The chemical reactivity of the cyclobutane moiety in 1,3-dimethyl-5-methylidenebarbituric acid dimer was examined at room temperature toward various primary aliphatic amines and hydroxide ion, as well as in acidic medium . New compounds were prepared by ring-opening of the cyclobutane moiety via nucleophile attack on the exocyclic methylene group . Molecular docking revealed a high binding affinity (–9.0 kcal/mol) of one of the obtained compounds .
Enantioselective Synthesis
1,3-Dimethylbarbituric acid may be used in the enantioselective synthesis of isochromene pyrimidinedione derivatives having five stereocenters, via one-pot Michael-Knoevenagel condensation-inverse-electron-demand hetero-Diels-Alder reaction .
Evaluation of Enamine Derivatives
1,3-Dimethylbarbituric Acid based enamine derivatives have been synthesized and evaluated . These derivatives have been used to predict ligands binding free energy with protein .
Enantioselective Catalytic Transformations
Barbituric acid derivatives, including 1,3-Dimethylbarbituric acid, have been used as building blocks for the elaboration of more complex and useful molecules in the field of pharmaceutical chemistry and material sciences . The construction of chiral scaffolds by the catalytic enantioselective transformation of barbituric acid and derivatives has emerged recently . These developments currently allow several unique addition and annulation reactions towards the construction of high valued chiral heterocycles from barbituric acid derivatives along with innovative enantioselective developments .
Bioactive Compounds
Barbituric acid derivatives, including 1,3-Dimethylbarbituric acid, have been used as starting materials for the elaboration of thousands of complex architectures useful in medicinal chemistry . These compounds possess, at least, one stereogenic center or a tetrasubstituted carbon as a source of chemical diversity and structural complexity . Selected examples of bioactive compounds in this series include Phenobarbital, involved in the treatment of certain types of epilepsy .
安全和危害
未来方向
属性
IUPAC Name |
5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMWKCXXKFMEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298117 | |
| Record name | 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-1,3-dimethylbarbituric Acid | |
CAS RN |
58713-03-4 | |
| Record name | 58713-03-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetyl-1,3-dimethylbarbituric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

